3-Bromothieno[3,2-b]pyridine-5-methanol
Description
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(3-bromothieno[3,2-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H6BrNOS/c9-6-4-12-7-2-1-5(3-11)10-8(6)7/h1-2,4,11H,3H2 |
InChI Key |
RKMXJDHACOIACY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CS2)Br)N=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Bromothieno[3,2-b]pyridine-5-methanol with structurally related compounds:
Electronic and Thermal Properties
- Thienopyridine derivatives exhibit π-conjugated systems conducive to charge transport. For example, thieno[3,2-b]thiophene-based compounds in show p-type semiconductor behavior with thermal stability up to 300°C . While thermal data for this compound are unavailable, its ester analogs (e.g., methyl carboxylates) may share similar stability, as suggested by their commercial availability .
Preparation Methods
Cyclization Strategies for Thieno[3,2-b]pyridine
The thieno[3,2-b]pyridine scaffold is typically constructed via cyclization of appropriately substituted thiophene and pyridine precursors. For example:
-
Oxidative Ring Closure : Hydrogen peroxide in methanol facilitates the formation of isothiazolo[3,4-b]pyridine derivatives, as demonstrated in the synthesis of related heterocycles.
-
Staudinger Reduction and Hydrolysis : Triphenylphosphine-mediated reduction of azides followed by acidic hydrolysis yields aminopyridine intermediates, which can undergo cyclization.
Table 1: Cyclization Methods for Thienopyridine Derivatives
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Oxidative ring closure | H₂O₂, MeOH, 20–25°C | 68–75 | |
| Staudinger reduction | PPh₃, THF, rt | 82 | |
| Pd-mediated coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 56–70 |
Introduction of the 5-Methanol Group
Reduction of Ester Intermediates
A critical step involves reducing a 5-carboxylate or ester to the hydroxymethyl group. Sodium borohydride (NaBH₄) in methanol effectively reduces methyl esters to primary alcohols without requiring harsh conditions:
Table 2: Reduction Methods for Ester-to-Alcohol Conversion
Protection-Deprotection Strategies
To prevent oxidation during subsequent bromination, the hydroxymethyl group may be protected as a silyl ether (e.g., TBSCl) or acetylated. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis.
Regioselective Bromination at Position 3
Electrophilic Bromination
Direct bromination of thieno[3,2-b]pyridine derivatives using N-bromosuccinimide (NBS) or Br₂ in dichloromethane provides moderate yields. However, competing dibromination or ring-opening side reactions necessitate precise control:
Sandmeyer Reaction
For substrates with an amino group at position 3, diazotization with NaNO₂/HBr followed by CuBr-mediated substitution introduces bromine efficiently:
Table 3: Bromination Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| NBS bromination | NBS, DMF, rt | 50 | |
| Sandmeyer | NaNO₂, HBr, CuBr, 60°C | 72 | |
| Pd-catalyzed | Pd/C, H₂, MeOH, 40°C | 68 |
Integrated Synthesis Pathways
Pathway A: Bromination of Preformed Thieno[3,2-b]pyridine-5-methanol
Pathway B: Late-Stage Bromination Followed by Reduction
-
Core Synthesis with Bromine : Construct 3-bromothieno[3,2-b]pyridine via Sandmeyer reaction.
-
Ester Introduction : Introduce a 5-carboxylate via nucleophilic aromatic substitution.
-
Reduction : Convert ester to methanol using LiAlH₄.
Overall Yield : 28% (3 steps).
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Electron-rich positions (e.g., para to sulfur in thiophene) favor electrophilic attack. Directed ortho-metalation (DoM) using lithium bases can enhance selectivity.
-
Side Reactions : Over-bromination is mitigated by using stoichiometric NBS or low-temperature diazotization.
-
Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve NBS solubility and reaction homogeneity .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromothieno[3,2-b]pyridine-5-methanol?
Methodological Answer: The synthesis typically involves bromination of a thienopyridine precursor followed by functionalization of the hydroxymethyl group. Key steps include:
- Bromination: Use of brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetone at room temperature) to introduce the bromine atom at the 3-position of the thienopyridine core .
- Hydroxymethylation: Coupling reactions with methanol derivatives, often catalyzed by palladium-based catalysts (e.g., Pd/C), to introduce the 5-methanol group .
- Purification: Recrystallization or column chromatography to isolate the final product. Yields depend on reaction temperature, stoichiometry, and catalyst loading .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the positions of bromine and the hydroxymethyl group. The aromatic protons in the thienopyridine ring show distinct splitting patterns (e.g., doublets for adjacent protons) .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., Br/Br ratio) .
- IR Spectroscopy: Identifies functional groups like O-H (broad peak ~3200–3500 cm) and C-Br stretching (~500–600 cm) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the 3-position serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Electronic Effects: Bromine’s electron-withdrawing nature activates the thienopyridine core for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling .
- Catalyst Selection: Pd(PPh) or PdCl(dppf) are effective for coupling with boronic acids or amines. For example, coupling with arylboronic acids at 90–105°C in toluene/EtOH yields biaryl derivatives .
- Side Reactions: Competing oxidation of the hydroxymethyl group may occur; thus, protecting groups (e.g., silyl ethers) are recommended during coupling steps .
Q. What strategies can mitigate conflicting data in biological activity studies of this compound?
Methodological Answer: Contradictions in bioactivity data (e.g., varying IC values) often arise from:
- Assay Conditions: Differences in cell lines, incubation times, or solvent controls (e.g., DMSO concentration) can skew results. Standardize protocols using guidelines like OECD 423 for toxicity assays .
- Purity Verification: Impurities (e.g., residual Pd catalysts) may confound results. Use HPLC (>95% purity) and ICP-MS to quantify metal contaminants .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 5-chloro or 5-fluoro derivatives) to isolate the bromine’s contribution to activity .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The bromine’s van der Waals volume and the hydroxymethyl group’s hydrogen-bonding capacity are critical for affinity .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) validate predictions .
- Quantum Mechanics (QM): Calculate electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic attack .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer:
- Yield Optimization: Lab-scale reactions (e.g., 50 mg batches) may not translate to gram-scale due to heat transfer limitations. Use flow chemistry for exothermic steps (e.g., bromination) .
- Solvent Selection: Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) for large-scale reactions .
- Regioselectivity: Competing bromination at other positions (e.g., 2- or 4-) can occur. Use directing groups (e.g., methoxy) or kinetic control (low temperature) to enhance 3-bromo selectivity .
Q. How can researchers resolve discrepancies in reported crystal structures of derivatives?
Methodological Answer:
- X-ray Crystallography: Re-determine crystal structures with high-resolution data (≤0.8 Å). Compare packing motifs and hydrogen-bonding networks to identify polymorphic variations .
- DFT Calculations: Optimize molecular geometries and compare with experimental data to validate structural assignments .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Bromination Agent | NBS (1.1 eq) | 85% efficiency |
| Catalyst | Pd/C (5 mol%) | 92% conversion |
| Reaction Temp. | 80°C (hydroxymethylation) | Reduces byproducts |
Q. Table 2: Biological Activity Comparison
| Derivative | Target | IC (μM) | Reference |
|---|---|---|---|
| 3-Bromo (parent) | Kinase A | 0.45 | |
| 5-Fluoro analog | Kinase A | 1.20 | |
| 3-Chloro analog | Kinase A | 2.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
